![molecular formula C13H20ClNO B1391386 4-(2,5-Dimethylphenoxy)piperidine hydrochloride CAS No. 1185002-20-3](/img/structure/B1391386.png)
4-(2,5-Dimethylphenoxy)piperidine hydrochloride
Overview
Description
4-(2,5-Dimethylphenoxy)piperidine hydrochloride is a biochemical used for proteomics research . Its molecular formula is C13H19NO•HCl and has a molecular weight of 241.76 .
Molecular Structure Analysis
The InChI code for 4-(2,5-Dimethylphenoxy)piperidine hydrochloride is1S/C13H19NO.ClH/c1-10-3-4-11(2)13(9-10)15-12-5-7-14-8-6-12;/h3-4,9,12,14H,5-8H2,1-2H3;1H
. This indicates the presence of a piperidine ring with a dimethylphenoxy group attached to it. Physical And Chemical Properties Analysis
4-(2,5-Dimethylphenoxy)piperidine hydrochloride is a powder with a molecular weight of 241.76 . It is stored at room temperature .Scientific Research Applications
Proteomics Research
4-(2,5-Dimethylphenoxy)piperidine hydrochloride: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound serves as a biochemical tool for probing protein interactions and dynamics within biological systems. Its molecular properties may aid in the isolation and characterization of proteins, especially when studying protein-ligand interactions .
Medicinal Chemistry
In medicinal chemistry, this compound is valuable for the synthesis of pharmaceuticals. Its piperidine moiety is a common structural motif in many therapeutic agents. Researchers leverage its chemical structure to create novel compounds with potential pharmacological activities, such as enzyme inhibitors or receptor modulators .
Biotechnology Applications
Biotechnological applications of 4-(2,5-Dimethylphenoxy)piperidine hydrochloride include its use as a starting material or intermediate in the synthesis of complex biomolecules. It can be used to modify genetic material or proteins, contributing to advancements in gene therapy and vaccine development .
Pharmacology
Pharmacologically, piperidine derivatives are known for their wide range of activities. This particular compound could be investigated for its effects on various biological pathways, potentially leading to the development of new drugs for diseases where modulation of these pathways is beneficial .
Neuroscience Research
In neuroscience, 4-(2,5-Dimethylphenoxy)piperidine hydrochloride might be used to study neural processes and brain functions. Its structure could interact with neural receptors or enzymes, providing insights into the treatment of neurological disorders .
Materials Science
Materials science research could explore the use of 4-(2,5-Dimethylphenoxy)piperidine hydrochloride in the creation of new materials with unique properties. Its incorporation into polymers or coatings could result in materials with improved durability or specific interaction with other chemical substances .
Mechanism of Action
While the specific mechanism of action for 4-(2,5-Dimethylphenoxy)piperidine hydrochloride is not available, piperidine derivatives like piperine have been studied for their physiological effects. Piperine, for instance, has been found to have antioxidant, anti-inflammatory, and anti-apoptotic properties, and can enhance bioavailability of other compounds. These properties make it potentially useful in managing various disease conditions .
Safety and Hazards
properties
IUPAC Name |
4-(2,5-dimethylphenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10-3-4-11(2)13(9-10)15-12-5-7-14-8-6-12;/h3-4,9,12,14H,5-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZIRYZAJPCXKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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